molecular formula C20H15NO B160687 9-Benzyl-9H-carbazole-3-carbaldehyde CAS No. 54117-37-2

9-Benzyl-9H-carbazole-3-carbaldehyde

Cat. No.: B160687
CAS No.: 54117-37-2
M. Wt: 285.3 g/mol
InChI Key: GSNXZYWQXATWRX-UHFFFAOYSA-N
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Description

9-Benzyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C20H15NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the carbazole ring and an aldehyde group at the 3-position of the carbazole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 9-Benzyl-9H-carbazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

    Oxidation: 9-Benzyl-9H-carbazole-3-carboxylic acid.

    Reduction: 9-Benzyl-9H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 9-Benzyl-9H-carbazole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but with an ethyl group instead of a benzyl group.

    9-Phenyl-9H-carbazole-3-carbaldehyde: Similar in structure but with a phenyl group instead of a benzyl group.

    9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains two aldehyde groups at the 3 and 6 positions.

Uniqueness: 9-Benzyl-9H-carbazole-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both the benzyl and aldehyde groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a promising compound in scientific research.

Properties

IUPAC Name

9-benzylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNXZYWQXATWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389080
Record name 9-Benzyl-3-formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54117-37-2
Record name 9-Benzyl-3-formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzylcarbazole-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50-mL 3-necked round-bottomed flask was charged with N,N-dimethylformamide (400 mg, 5.42 mmol, 2.80 equiv, 99%). To this, POCl3 (700 mg, 4.56 mmol, 2.40 equiv, 99%) was added drop wise with stirring at 0° C. and allowed to stir at room temperature for 1 hour. To this mixture was added 9-benzyl-9H-carbazole (500 mg, 1.93 mmol, 1.00 equiv, 99%) in small portions at 45° C. over 5 minutes. Then, the temperature was raised to 95° C. in an oil bath and allowed to stir for 18 hours. The progress was monitored by TLC (EtOAc:PE=1:4). Upon completion, the reaction mixture was cooled down to room temperature and quenched with water (20 mL). The resulting mixture was allowed to stir for an additional 4 hours at room temperature. The solids were collected by filtration and dried to afford 9-benzyl-9H-carbazole-3-carbaldehyde as green solid (200 mg, 36.1%). LCMS: [M+H]+: 286
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the carbazole scaffold and the 9-benzyl substituent in the observed antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde?

A1: The research suggests that both the carbazole scaffold and the 9-benzyl substituent are crucial for the antiplatelet activity of this compound. While the exact mechanism of action remains unclear, the study investigated several derivatives with modifications to these structural elements. Notably, compounds like 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (3b), which retains the core structure, also exhibited significant antiplatelet activity, comparable to the lead compound and the known inhibitor YC-1 []. This observation suggests that the carbazole core structure and the benzyl group at the 9-position are essential for interacting with the biological target(s) responsible for the observed activity. Further studies exploring variations in the substituents on the benzyl ring could provide valuable insights into the structure-activity relationship and help optimize the antiplatelet potency of this class of compounds.

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